(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol
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Overview
Description
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol is a sphingoid base, a type of compound that forms the backbone of sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structural integrity. This compound is structurally related to sphingosine, a well-known sphingoid base, and is involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of flow microreactors, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced technologies such as continuous flow reactors can enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they generally require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex sphingolipids and studying their properties.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for potential therapeutic applications, particularly in targeting diseases related to sphingolipid metabolism.
Industry: Utilized in the development of novel materials and formulations, including drug delivery systems
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by interacting with sphingosine-1-phosphate receptors and other sphingolipid-related proteins. These interactions can influence various cellular processes, including proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol
Phytosphingosine: A saturated sphingoid base with a hydroxyl group at the 4-position.
Sphinganine: A saturated sphingoid base without the double bond at the 4-position
Uniqueness
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol is unique due to its specific structural features, including the butyrylamino group and the double bond at the 4-position. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyhept-4-en-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15)/b7-5+/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHJMNJCTZWHV-IUUOVRRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CO)C(C=CCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CO)[C@@H](/C=C/CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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